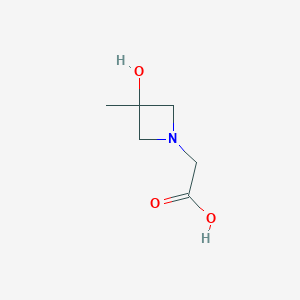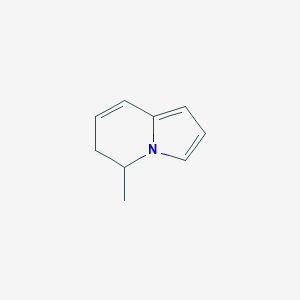
(R)-2-(3-Oxocyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3 It is characterized by a cyclopentane ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:
Cyclopentanone Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the ketone group at the third position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving a suitable acylating agent.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclopentyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclopentyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
®-2-(3-Oxocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclopentanone: Lacks the acetic acid moiety.
2-Cyclopentylacetic acid: Lacks the ketone group at the third position.
3-Oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: ®-2-(3-Oxocyclopentyl)acetic acid is unique due to the presence of both the ketone group and the acetic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-[(1R)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
NNTQQGRYWUZPQQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1CC(=O)O |
Canonical SMILES |
C1CC(=O)CC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)








![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

